molecular formula C4H4N4O B1212243 Pyrazine diazohydroxide CAS No. 103829-56-7

Pyrazine diazohydroxide

Cat. No. B1212243
M. Wt: 124.1 g/mol
InChI Key: AUWFXUHWMBMPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine diazohydroxide, also known as Pyrazine diazohydroxide, is a useful research compound. Its molecular formula is C4H4N4O and its molecular weight is 124.1 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrazine diazohydroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water > 9.3 (mg/ml)buffer, ph 4 > 15.2 (mg/ml)buffer, ph 9 > 12.8 (mg/ml)ethanol 7.2 - 14.4 (mg/ml)dimethylacetamide > 17.4 (mg/ml)dmso > 18.7 (mg/ml)chloroform < 0.9 (mg/ml)ethyl acetate < 0.7 (mg/ml)t-butanol < 1.1 (mg/ml). The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrazine diazohydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine diazohydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103829-56-7

Product Name

Pyrazine diazohydroxide

Molecular Formula

C4H4N4O

Molecular Weight

124.1 g/mol

IUPAC Name

N-pyrazin-2-ylnitrous amide

InChI

InChI=1S/C4H4N4O/c9-8-7-4-3-5-1-2-6-4/h1-3H,(H,6,7,9)

InChI Key

AUWFXUHWMBMPTI-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)NN=O

Canonical SMILES

C1=CN=C(C=N1)NN=O

shelf_life

Bulk: The rate of degradation was variable, ranging from =14% at room temperature in light conditions to ~4% under dark conditions. At 50 °C under light conditions, degradation averaged ~4 %. There was no apparent degradation at 50 ° C in the dark. Solution: In reagent grade water, the t1/2 was calculated to be ~27.6 hr. In phosphate buffer at pH 7.32, tilt was found to be 91 min. In borate buffer at pH 8.98, tilt was found to be 53.8 hr.

solubility

Water > 9.3 (mg/mL)
Buffer, pH 4 > 15.2 (mg/mL)
Buffer, pH 9 > 12.8 (mg/mL)
Ethanol 7.2 - 14.4 (mg/mL)
Dimethylacetamide > 17.4 (mg/mL)
DMSO > 18.7 (mg/mL)
Chloroform < 0.9 (mg/mL)
Ethyl acetate < 0.7 (mg/mL)
t-Butanol < 1.1 (mg/mL)

synonyms

diazohydroxide
NSC 361456
NSC-361456
pyrazine-2-diazohydroxide
PZDH cpd

Origin of Product

United States

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